molecular formula C12H15BrN2O2 B1532229 4-[(2-Bromoacetyl)amino]-N-propylbenzamide CAS No. 1138442-94-0

4-[(2-Bromoacetyl)amino]-N-propylbenzamide

Cat. No. B1532229
M. Wt: 299.16 g/mol
InChI Key: MHHANWSEYXTNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Bromoacetyl)amino]-N-propylbenzamide, or 4-BAPB, is a synthetic organic compound with a wide range of applications in research and laboratory experiments. It is a bromoacetamide derivative of benzamide, and is a colorless solid at room temperature. 4-BAPB has been used as a reagent for the synthesis of various compounds, and has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Material Science

4-[(2-Bromoacetyl)amino]-N-propylbenzamide serves as a critical intermediate in the synthesis of complex organic molecules. It has been utilized in the development of novel synthesis methods, such as the highly efficient, solvent-free synthesis of quinazolin-4(3H)-ones, highlighting its role in facilitating green chemistry initiatives. This method employs tetrabutylammonium bromide as a novel ionic liquid catalyst, showcasing the compound's utility in innovative synthesis strategies that aim to reduce environmental impact (Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010).

Polymer Science

In polymer science, derivatives of 4-[(2-Bromoacetyl)amino]-N-propylbenzamide have been synthesized and polymerized to create new aromatic polyimides with unique properties. These materials exhibit a wide range of solubility in organic solvents and significant thermal stability, indicating their potential for high-performance applications in areas such as electronics and aerospace (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Crystal Engineering

The compound also plays a role in crystal engineering, where it contributes to the formation of molecular tapes via hydrogen and halogen bonds. This application demonstrates its importance in designing materials with specific molecular architectures, which can have implications for pharmaceuticals and materials science (Saha, Nangia, & Jaskólski, 2005).

Future Directions

: Santa Cruz Biotechnology : Santa Cruz Biotechnology

properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-2-7-14-12(17)9-3-5-10(6-4-9)15-11(16)8-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHANWSEYXTNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Bromoacetyl)amino]-N-propylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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